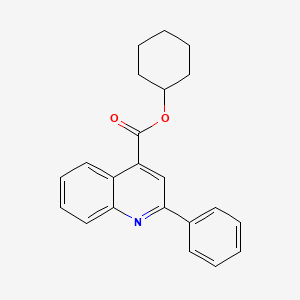
Cyclohexyl 2-phenylquinoline-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexyl 2-phenylquinoline-4-carboxylate is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound features a quinoline core substituted with a phenyl group at the 2-position and a carboxylate ester group at the 4-position, with a cyclohexyl group attached to the ester functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexyl 2-phenylquinoline-4-carboxylate typically involves the following steps:
Starting Materials: Aniline, 2-nitrobenzaldehyde, and pyruvic acid.
Doebner Reaction: The initial step involves the Doebner reaction, where aniline reacts with 2-nitrobenzaldehyde and pyruvic acid to form 2-phenylquinoline-4-carboxylic acid.
Amidation and Reduction: The carboxylic acid group is then converted to an amide, followed by reduction to form the corresponding amine.
Acylation and Amination: The amine is then acylated and aminated to introduce the cyclohexyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexyl 2-phenylquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Substituted quinoline and phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclohexyl 2-phenylquinoline-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a histone deacetylase (HDAC) inhibitor, which is important in the development of anticancer drugs.
Antibacterial Agents: The compound and its derivatives have shown antibacterial activity against various Gram-positive and Gram-negative bacteria.
Biological Studies: It is used in studies related to cell cycle arrest and apoptosis, contributing to its potential as an anticancer agent.
Wirkmechanismus
The mechanism of action of cyclohexyl 2-phenylquinoline-4-carboxylate involves its interaction with specific molecular targets:
HDAC Inhibition: The compound inhibits histone deacetylases, leading to increased acetylation of histone proteins.
Antibacterial Activity: The compound disrupts bacterial cell wall synthesis and function, leading to bacterial cell death.
Vergleich Mit ähnlichen Verbindungen
Cyclohexyl 2-phenylquinoline-4-carboxylate can be compared with other quinoline derivatives:
2-Phenylquinoline-4-carboxylic Acid: Similar structure but lacks the cyclohexyl ester group.
Hydroxamic Acid Derivatives: These compounds also inhibit HDACs but have different zinc-binding groups.
Tetrahydroquinoline Derivatives: Reduced forms of quinoline with different biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications .
Eigenschaften
Molekularformel |
C22H21NO2 |
|---|---|
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
cyclohexyl 2-phenylquinoline-4-carboxylate |
InChI |
InChI=1S/C22H21NO2/c24-22(25-17-11-5-2-6-12-17)19-15-21(16-9-3-1-4-10-16)23-20-14-8-7-13-18(19)20/h1,3-4,7-10,13-15,17H,2,5-6,11-12H2 |
InChI-Schlüssel |
BJQGTYBXVXJFTR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)OC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5,6-Dihydro-4-(trifluoromethyl)benzo-[h]-quinazolin-2-yl]-N-methylglycine](/img/structure/B12457531.png)
methanone](/img/structure/B12457537.png)
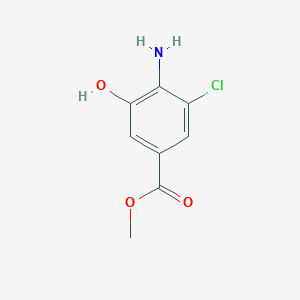
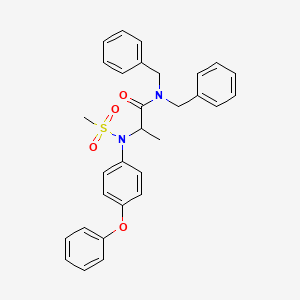
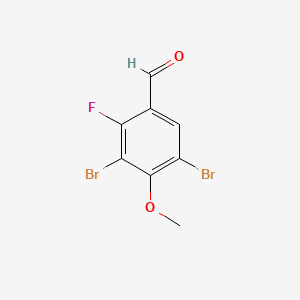
![2-{(E)-[(3-chloro-4-fluorophenyl)imino]methyl}naphthalen-1-ol](/img/structure/B12457550.png)
![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12457552.png)
![2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate](/img/structure/B12457556.png)
![N-(2,4-dimethoxyphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]quinazolin-4-amine](/img/structure/B12457558.png)
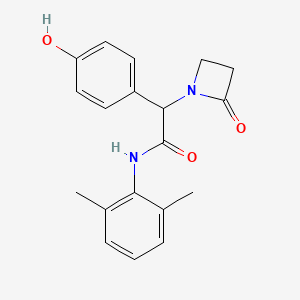
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B12457576.png)
![2-(2-bromo-4,6-dimethylphenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12457580.png)
![[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]acetic acid](/img/structure/B12457605.png)

